molecular formula C13H10N4O3 B14544462 4-[(3-Nitroimidazo[1,2-a]pyridin-2-yl)amino]phenol CAS No. 62195-03-3

4-[(3-Nitroimidazo[1,2-a]pyridin-2-yl)amino]phenol

Cat. No.: B14544462
CAS No.: 62195-03-3
M. Wt: 270.24 g/mol
InChI Key: FEDZFNLJJKHQAE-UHFFFAOYSA-N
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Description

4-[(3-Nitroimidazo[1,2-a]pyridin-2-yl)amino]phenol is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by the presence of a nitro group at the 3-position of the imidazo[1,2-a]pyridine ring and an amino group at the 2-position, which is further connected to a phenol group. The molecular formula of this compound is C13H10N4O3, and it has a molecular weight of 270.24 g/mol .

Preparation Methods

The synthesis of 4-[(3-Nitroimidazo[1,2-a]pyridin-2-yl)amino]phenol can be achieved through various synthetic routes. One common method involves the reaction of 2-aminopyridine with nitrobenzaldehyde in the presence of a catalyst such as copper(I) iodide. . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

4-[(3-Nitroimidazo[1,2-a]pyridin-2-yl)amino]phenol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, nitric acid, and halogenating agents. Major products formed from these reactions include amino derivatives, halogenated phenols, and substituted imidazo[1,2-a]pyridines.

Scientific Research Applications

4-[(3-Nitroimidazo[1,2-a]pyridin-2-yl)amino]phenol has various scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(3-Nitroimidazo[1,2-a]pyridin-2-yl)amino]phenol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or receptors involved in disease pathways, contributing to its therapeutic potential .

Comparison with Similar Compounds

4-[(3-Nitroimidazo[1,2-a]pyridin-2-yl)amino]phenol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

62195-03-3

Molecular Formula

C13H10N4O3

Molecular Weight

270.24 g/mol

IUPAC Name

4-[(3-nitroimidazo[1,2-a]pyridin-2-yl)amino]phenol

InChI

InChI=1S/C13H10N4O3/c18-10-6-4-9(5-7-10)14-12-13(17(19)20)16-8-2-1-3-11(16)15-12/h1-8,14,18H

InChI Key

FEDZFNLJJKHQAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)[N+](=O)[O-])NC3=CC=C(C=C3)O

Origin of Product

United States

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